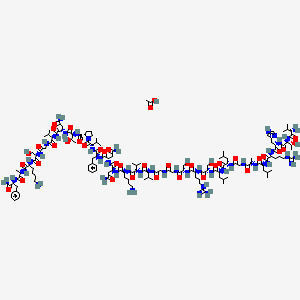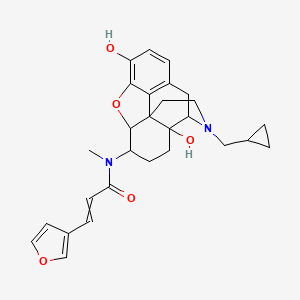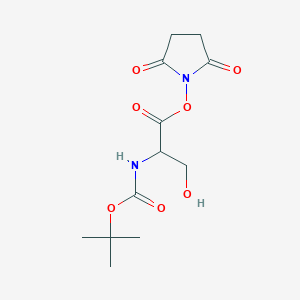
Boc-L-serine N-hydroxysuccinimide ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-serine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C12H18N2O7 and a molecular weight of 302.28 g/mol . It is primarily used in peptide synthesis as a reagent to introduce serine residues into peptides . This compound is known for its role in proteomics research and is often utilized in the synthesis of peptides with specific sequences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-L-serine N-hydroxysuccinimide ester is synthesized through the reaction of Boc-L-serine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Boc-L-serine N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by other nucleophiles . This compound can also participate in silylation reactions to introduce hydroxyl groups onto amino acid side chains .
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are peptides with serine residues incorporated into their sequences . These peptides can be further modified or used in various biochemical assays .
Aplicaciones Científicas De Investigación
Boc-L-serine N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic tools.
Industry: This compound is employed in the production of biomedical polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Boc-L-serine N-hydroxysuccinimide ester involves the activation of the serine residue for nucleophilic attack . The N-hydroxysuccinimide ester group acts as a leaving group, facilitating the formation of a peptide bond with the incoming nucleophile . This process is crucial for the efficient synthesis of peptides with specific sequences .
Comparación Con Compuestos Similares
Similar Compounds
Boc-glycine N-hydroxysuccinimide ester: Used for the incorporation of glycine residues into peptides.
Boc-L-serine methyl ester: Another derivative of serine used in peptide synthesis.
O-benzyl-N-(tert-butoxycarbonyl)-L-serine N-hydroxysuccinimide ester: A similar compound with a benzyl protecting group.
Uniqueness
Boc-L-serine N-hydroxysuccinimide ester is unique due to its specific application in introducing serine residues into peptides . Its ability to participate in silylation reactions and its role in proteomics research further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C12H18N2O7 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19) |
Clave InChI |
GDEYGBZNQMBETA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)
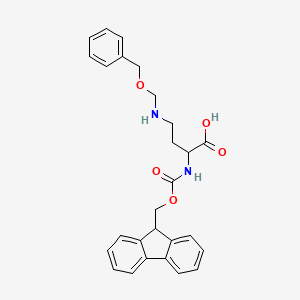
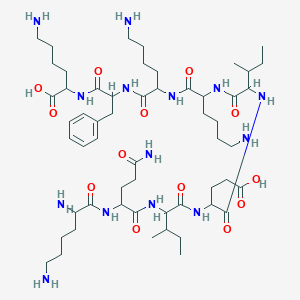
![N-[3-methoxy-1-[[3-methoxy-1-[[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13388416.png)

![4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13388431.png)
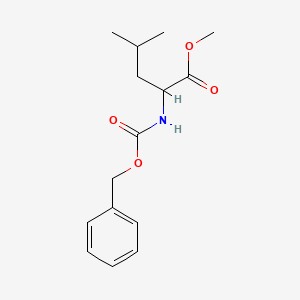
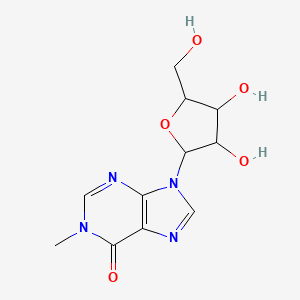
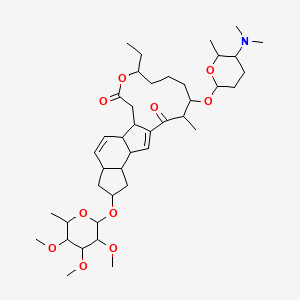
![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate](/img/structure/B13388461.png)
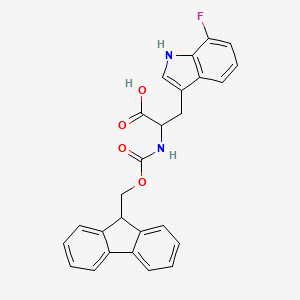
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)
